molecular formula C16H18Cl2N2O3S2 B2739952 Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216443-62-7

Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2739952
CAS RN: 1216443-62-7
M. Wt: 421.35
InChI Key: PXRVORYWFIWYQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The carboxamide and carboxylate groups are also present in the compound .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

This compound, with its complex structure, is likely to be involved in the synthesis of various pharmacologically active molecules. Thiophene derivatives are known for their wide range of biological activities and are often used in drug design . The presence of a thiophene ring, as well as the chloro and carboxamide groups, suggests that this compound could be a precursor in the synthesis of molecules with potential anti-inflammatory, anticancer, or antimicrobial properties .

Material Science: Organic Semiconductors

The thiophene moiety within the compound’s structure indicates its potential application in the field of material science. Thiophene-based molecules are significant in the development of organic semiconductors, which are crucial for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound could be used to modify the electronic properties of semiconducting materials.

Corrosion Science: Corrosion Inhibitors

Thiophene derivatives have applications in corrosion science as corrosion inhibitors. They can be added to materials to prevent oxidation and degradation, thereby extending the life of metal structures and components .

properties

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2.ClH/c1-3-19-7-6-9-11(8-19)24-15(13(9)16(21)22-2)18-14(20)10-4-5-12(17)23-10;/h4-5H,3,6-8H2,1-2H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRVORYWFIWYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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